(4R)-4-Methoxy-3,3-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-Methoxy-3,3-dimethylpiperidine is a chiral piperidine derivative characterized by the presence of a methoxy group at the 4-position and two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methoxy-3,3-dimethylpiperidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Methoxylation: Introduction of the methoxy group at the 4-position can be achieved through nucleophilic substitution reactions using methanol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Methoxy-3,3-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the piperidine ring or the methoxy group, leading to different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
(4R)-4-Methoxy-3,3-dimethylpiperidine has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be employed in studies investigating the structure-activity relationships of piperidine derivatives.
Industrial Applications: The compound may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4R)-4-Methoxy-3,3-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups may influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Methoxy-3,3-dimethylpiperidine: The enantiomer of the compound with similar structural features but different stereochemistry.
4-Methoxy-3-methylpiperidine: A related compound with one less methyl group at the 3-position.
4-Methoxypiperidine: A simpler derivative with only the methoxy group at the 4-position.
Uniqueness
(4R)-4-Methoxy-3,3-dimethylpiperidine is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(4R)-4-methoxy-3,3-dimethylpiperidine |
InChI |
InChI=1S/C8H17NO/c1-8(2)6-9-5-4-7(8)10-3/h7,9H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
AIPZCOSIRHBIBO-SSDOTTSWSA-N |
Isomeric SMILES |
CC1(CNCC[C@H]1OC)C |
Canonical SMILES |
CC1(CNCCC1OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.